3-Vinyl-4H-1,2-dithiin
Overview
Description
3-Vinyl-4H-1,2-dithiin is an organosulfur phytochemical formed in the breakdown of allicin from crushed garlic (Allium sativum) . It is a Diels-Alder dimer of thioacrolein . It is found in garlic oil macerates that are made by incubating crushed garlic in oil .
Synthesis Analysis
When garlic is crushed, the enzyme alliinase is released forming allicin from the cysteine sulfoxide alliin . Allicin breaks down into additional organosulfur compounds. In the presence of oil or organic solvents, among the compounds formed are the isomeric vinyldithiins . The extraction conditions were optimized (1/2 (w/w garlic oil), 37 °C, 6 h) and 133 mg of vinyldithiins was obtained from 100 g of fresh garlic .
Molecular Structure Analysis
Vinyldithiins are Diels-Alder dimers of thioacrolein . As shown in the Scheme, allicin decomposes into 2-propenesulfenic acid and thioacrolein . Compound 2 reforms allicin while 3 gives Diels-Alder dimers 3-vinyl-4H-1,2-dithiin .
Chemical Reactions Analysis
At temperatures above 400 °C, both vinyldithiins undergo retro-Diels-Alder reactions and regenerate the thioacrolein .
Physical And Chemical Properties Analysis
The molecular weight of 3-vinyl-4H-1,2-dithiin is 144.25800 . Its density is 1.206g/cm3 . It has a boiling point of 199.9ºC at 760 mmHg . The flash point is 105.4ºC .
Scientific Research Applications
Bioactivity and Structural Features
3-Vinyl-4H-1,2-dithiin, along with other dithiin derivatives, is noted for its significant bioactivity, unique structural features, and potential superconducting properties. The chemistry and biological properties of these compounds have been a subject of considerable research interest (Freeman, 1990).
Interaction with Other Compounds
The interaction of 3-Vinyl-4H-1,2-dithiin with other compounds, such as soybean oil, has been studied. It was found that the presence of soybean oil during the distillation of garlic increased the content of 3-Vinyl-4H-1,2-dithiin in the volatile isolates, indicating a potential application in flavor and fragrance industries (Kim et al., 1995).
Synthetic Applications
Significant research has been conducted on the synthesis of 1,4-dithiins, closely related to 3-Vinyl-4H-1,2-dithiin, using sulfur and alkynes. This method offers a convenient way to produce symmetrical and unsymmetrical dithiins, potentially including 3-Vinyl-4H-1,2-dithiin derivatives (Arisawa et al., 2016).
Catalytic Transformations
Studies have explored the catalytic transformations of vinylthiiranes into dihydro-1,2-dithiin compounds. This research offers insights into the chemical processes that can produce or modify compounds like 3-Vinyl-4H-1,2-dithiin (Adams & Perrin, 1999).
Molecular Orbital Studies
Ab initio molecular orbital studies provide critical information on the energies and conformers of various dithiin compounds, which can be instrumental in understanding the chemical behavior of 3-Vinyl-4H-1,2-dithiin (Freeman et al., 1998).
Optimization of Stability and Activity
Research on the vinyl-dithiin compound, closely related to 3-Vinyl-4H-1,2-dithiin, has focused on improving stability, physical characteristics, and physiological activities through chemical modifications. This research has implications for the optimization of 3-Vinyl-4H-1,2-dithiin for various applications (Wijaya, 2000).
Future Directions
Vinyldithiins have been investigated as a preventative for cardiovascular disease and as antioxidants . They have been shown to significantly lower the incidence of platelet aggregation . Reduction of platelet aggregation may result in reduction of myocardial infarction or ischemic stroke . The masked dithioacetal functionality of the geminal vinyldithiin isomer can release small but biologically relevant amounts of hydrogen sulfide through a hydrolytic process . Furthermore, divalent organosulfur compounds themselves, such as vinyldithiins are known to reduce oxidative stress via a radical process, which would be relevant to the protection of the cardiovascular system . Ingestion of foods containing vinyldithiins and other organosulfur compounds may decrease the risk of gastric and colon cancer .
properties
IUPAC Name |
3-ethenyl-3,4-dihydrodithiine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-3,5-6H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCAGKOLUBCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC=CSS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978072 | |
Record name | 3-Vinyl-4H-1,2-dithiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinyl-4H-1,2-dithiin | |
CAS RN |
62488-53-3 | |
Record name | 3-Vinyl-4H-1,2-dithiin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Vinyl-4H-1,2-dithiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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